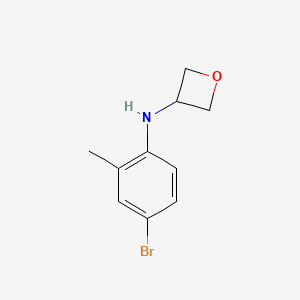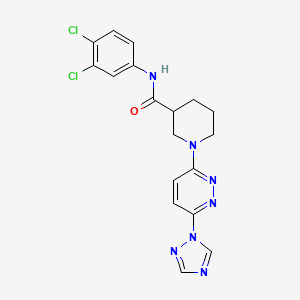
N-(4-bromo-2-methylphenyl)oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-bromo-2-methylphenyl)oxetan-3-amine" is not directly discussed in the provided papers. However, the papers do provide insights into related brominated aryl amines and their chemical behavior, which can be useful in understanding the properties and reactions of similar compounds. For instance, the indirect anodic oxidation of amines mediated by brominated aryl amines is an important reaction that can lead to the formation of Schiff bases, as discussed in the first paper . Additionally, the molecular cocrystals of bromophenyl derivatives with various acids and their hydrogen bonding interactions are detailed in the second paper . These studies contribute to the broader understanding of the chemical behavior of brominated aryl amines.
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff bases, as seen in the preparation of "N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine" Schiff base through the reflux of equivalent amounts of 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde . This process is monitored by FT-IR, which is a common technique for tracking the progress of such reactions. Although the specific synthesis of "this compound" is not described, the methodologies applied in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated aryl amines and their derivatives is often characterized using various analytical techniques such as crystallography, FT-IR, NMR, and mass spectrometry . For example, the crystal structures of cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine show significant hydrogen bonding and (\pi)-(\pi) stacking interactions, which are crucial for the stability and properties of these compounds . These techniques could be employed to analyze the molecular structure of "this compound" as well.
Chemical Reactions Analysis
The chemical reactions of brominated aryl amines can be complex, as indicated by the indirect anodic oxidation leading to Schiff bases or polymerization in the presence of (\beta)-hydrogens . The reactivity of such compounds is influenced by the substituents on the aromatic ring and the nature of the amine. The papers do not directly address the reactions of "this compound," but the general principles of reactivity for brominated aryl amines can be inferred.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aryl amines are determined by their molecular structure. For instance, the presence of hydrogen bonding and (\pi)-(\pi) interactions can affect the melting points, solubility, and crystal packing of these compounds . The fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, as discussed in the fourth paper, highlights the impact of molecular structure on the optical properties of these compounds . These insights can be extrapolated to predict the properties of "this compound."
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- N-(4-bromo-2-methylphenyl)oxetan-3-amine and related compounds are utilized in the synthesis of various organic compounds. For instance, the synthesis of 4-bromo-1,1′:4′,1″-terphenyl and 4-methyl-1,1′:4′,1″-terphenyl involved the study of possible synthetic routes using compounds with similar structures (Chukhajian et al., 2020).
Polymer Reactions
- Soluble and insoluble polyoxetanes, including compounds like this compound, are key in the preparation of chemically modified polyethers. These polyoxetanes undergo various polymer reactions for functional group conversion, proving essential in the development of materials with specific chemical properties (Motoi et al., 1989).
Pharmaceutical Applications
- The compound's derivatives have been evaluated for their antibacterial activity. For example, a study on the design, synthesis, and antibacterial activity of certain N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives highlights the potential pharmaceutical applications of these compounds (Reddy & Prasad, 2021).
Crystallography and Structural Analysis
- Crystallographic studies of compounds structurally related to this compound provide insights into molecular structures and interactions, which are crucial for understanding chemical and pharmaceutical properties (Xue et al., 2000).
Reductive Amination Processes
- The compound and its analogs play a role in reductive amination processes, which are fundamental in synthesizing N-methylated and N-alkylated amines, key components in various life-science molecules (Senthamarai et al., 2018).
Spectrophotometric Determination
- Derivatives of this compound are used in spectrophotometric methods for determining primary aromatic amines, showcasing its role in analytical chemistry (Verma et al., 1988).
Catalytic Applications
- Compounds similar to this compound are used in catalytic applications, especially in the amination of aryl chlorides, bromides, and triflates. This illustrates the compound's significance in facilitating various chemical reactions (Wolfe et al., 2000).
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)12-9-5-13-6-9/h2-4,9,12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEIWCCPKPNQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341350-88-6 |
Source


|
| Record name | N-(4-bromo-2-methylphenyl)oxetan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)

![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)


![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)
![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)
